Physical and chemical properties of 2-Bromo-N-methylbenzo[d]thiazol-6-amine
Physical and chemical properties of 2-Bromo-N-methylbenzo[d]thiazol-6-amine
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 2-Bromo-N-methylbenzo[d]thiazol-6-amine
Executive Summary
In modern medicinal chemistry and materials science, the benzothiazole scaffold is recognized as a "privileged structure." Specifically, 2-Bromo-N-methylbenzo[d]thiazol-6-amine (CAS: 1247879-06-6) represents a highly versatile, bifunctional building block. Characterized by an electron-deficient C2-bromine and an electron-rich C6-secondary amine, this molecule exhibits a pronounced "push-pull" electronic topology.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the mechanistic causality behind its reactivity, establish self-validating experimental protocols for its functionalization, and explore its downstream applications in drug discovery and organic electronics.
Physicochemical Profiling
Understanding the baseline physical parameters of 2-Bromo-N-methylbenzo[d]thiazol-6-amine is critical for predicting its behavior in complex solvent systems and purification workflows.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 1247879-06-6 |
| Molecular Formula | C₈H₇BrN₂S |
| Molecular Weight | 243.12 g/mol |
| SMILES String | CNC1=CC=C2N=C(Br)SC2=C1 |
| Electronic Topology | Intramolecular Charge Transfer (ICT) axis (C6 to C2) |
| Storage Conditions | 2–8°C, inert atmosphere (argon/nitrogen), dark[1] |
| Solubility Profile | Soluble in DMF, DMSO, 1,4-Dioxane, and EtOAc. Insoluble in H₂O. |
Causality Note on Storage: The secondary amine at the C6 position is susceptible to slow oxidation. Storing the compound under an inert atmosphere at 2–8°C prevents the formation of N-oxides or oxidative dimerization, ensuring high fidelity in subsequent transition-metal-catalyzed reactions[1].
Mechanistic Causality: The Dual-Reactivity Axis
The synthetic utility of 2-Bromo-N-methylbenzo[d]thiazol-6-amine lies in its orthogonal reactivity. The molecule possesses two distinct functional poles that can be manipulated independently.
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The Electrophilic C2 Position (Imidoyl Halide-like): The bromine atom is situated between a sulfur and an imine-like nitrogen. The highly electronegative nitrogen withdraws electron density from the C2 carbon. This makes the C-Br bond highly polarized and exceptionally susceptible to both oxidative addition by low-valent transition metals (e.g., Pd(0)) and Nucleophilic Aromatic Substitution (SNAr) [2][3].
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The Nucleophilic C6 Position: The N-methylamine group acts as a strong electron-donating group (EDG) via resonance. While this slightly dampens the extreme electrophilicity of the C2 position compared to an unsubstituted 2-bromobenzothiazole, it provides a functional handle for acylation, alkylation, or acting as a pharmacophoric hydrogen-bond donor.
Figure 1: Orthogonal reactivity pathways of the 2-Bromo-N-methylbenzo[d]thiazol-6-amine scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been engineered as self-validating systems. Each step includes the mechanistic rationale (the why) to empower researchers to troubleshoot effectively.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
This protocol details the C-C bond formation to yield 2-aryl-N-methylbenzo[d]thiazol-6-amines, a common motif in kinase inhibitors[2].
Reagents:
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2-Bromo-N-methylbenzo[d]thiazol-6-amine (1.0 equiv, 1.0 mmol)
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Arylboronic Acid (1.2 equiv, 1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
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Potassium Phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
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System Assembly: Charge an oven-dried Schlenk flask with the benzothiazole core, arylboronic acid, and K₃PO₄.
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Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the electron-donating C6-amine slightly deactivates the C2-bromine; a stronger base accelerates the formation of the highly reactive boronate complex required for transmetalation.
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Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Subject the suspension to three freeze-pump-thaw cycles.
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Causality: Pd(PPh₃)₄ is highly sensitive to oxygen. O₂ will rapidly oxidize Pd(0) to Pd(II), killing the catalytic cycle and leading to homocoupling of the boronic acid.
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Catalyst Addition: Backfill the flask with Argon and quickly add Pd(PPh₃)₄. Seal and heat to 90°C for 12–18 hours.
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Reaction Monitoring: Monitor via LC-MS. The disappearance of the m/z 243/245 doublet (bromine isotopes) and the appearance of the product mass validates the oxidative addition and reductive elimination steps.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Figure 2: Sequential workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr) at C2
For the synthesis of 2-amino or 2-thioether derivatives, transition metals are unnecessary due to the inherent electrophilicity of the C2 position[3].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 2-Bromo-N-methylbenzo[d]thiazol-6-amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
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Nucleophile Addition: Add the secondary amine or thiol (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
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Causality: DIPEA acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation of the incoming nucleophile or the C6-amine.
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Thermal Activation: Heat the mixture to 100°C for 24 hours.
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Causality: The intermediate Meisenheimer complex is stabilized by the thiazole nitrogen. However, the C6-amine pushes electron density into the ring, raising the activation energy barrier for nucleophilic attack. Sustained thermal energy is required to drive the substitution to completion.
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Advanced Applications in Industry
Medicinal Chemistry
Benzothiazole derivatives are highly prized in drug development. Isomeric forms of this scaffold (such as 2-amino-6-arylbenzothiazoles) have demonstrated potent anti-urease and nitric oxide (NO) scavenging activities[2]. By utilizing 2-Bromo-N-methylbenzo[d]thiazol-6-amine, medicinal chemists can synthesize libraries of 2-aryl-6-alkylamino derivatives, which are frequently investigated as targeted kinase inhibitors and central nervous system (CNS) active agents due to their favorable lipophilicity and ability to cross the blood-brain barrier.
Materials Science and OLEDs
The push-pull electronic nature of this molecule makes it an exceptional candidate for organic electronics. When the C2 position is coupled with extended pi-systems (such as carbazole derivatives), the resulting ligands can be complexed with Iridium(III) to form phosphorescent organic light-emitting diodes (PhOLEDs)[4]. The C6 N-methyl group serves to tune the emission wavelength by altering the HOMO energy level, allowing material scientists to engineer highly efficient, solution-processable yellow and red PhOLEDs.
References
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Howei Pharm. "CAS 1247879-06-6 | 2-Bromo-N-methylbenzo[d]thiazol-6-amine,≥95% Physicochemical Properties." Howei - Life Science Product & Service Solutions Provider. Available at: [Link]
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National Center for Biotechnology Information (PMC). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." NIH. Available at:[Link]
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Scribd / Chemistry Resources. "Synthesis and Reactions of Benzazole Derivatives: Nucleophilic Substitution and Elimination." Scribd. Available at:[Link]
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Royal Society of Chemistry (RSC). "Materials Chemistry C: Synthesis of 2-bromobenzothiazole-based Ir(III) complexes for OLEDs." RSC Publishing. Available at:[Link]
Sources
- 1. 1367926-49-5|2-Bromobenzo[d]thiazol-5-amine|BLD Pharm [bldpharm.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.rsc.org [pubs.rsc.org]
